molecular formula C20H14O2 B576203 4,4''-m-Terphenyldicarboxaldehyde CAS No. 171820-02-3

4,4''-m-Terphenyldicarboxaldehyde

Cat. No.: B576203
CAS No.: 171820-02-3
M. Wt: 286.33
InChI Key: JOAUBPSPFGRWSQ-UHFFFAOYSA-N
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Description

Its molecular formula is C₂₀H₁₄O₂, with a molecular weight of 286.3 g/mol . This compound is commercially available (e.g., as product code BA-3313) at a price of 1g/$240.00 and 5g/$680.00, indicating its specialized use in organic synthesis and materials science . The extended conjugation from its meta-terphenyl backbone distinguishes it from simpler biphenyl analogs, making it valuable in constructing advanced porous materials like covalent organic frameworks (COFs) .

Properties

IUPAC Name

4-[3-(4-formylphenyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-13-15-4-8-17(9-5-15)19-2-1-3-20(12-19)18-10-6-16(14-22)7-11-18/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAUBPSPFGRWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki cross-coupling reaction, where a boronic acid derivative of terphenyl is coupled with an aldehyde-containing aryl halide under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde groups in [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid.

    Reduction: [1,1’:3’,1’‘-Terphenyl]-4,4’'-diol.

    Substitution: Nitro-substituted terphenyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde serves as a building block for the construction of more complex molecules. It is used in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and separation processes .

Biology and Medicine: While specific biological applications of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde are less documented, its derivatives may be explored for potential pharmaceutical uses, including as intermediates in drug synthesis.

Industry: In the materials science industry, this compound is used in the development of advanced materials with unique electronic and optical properties. It is also employed in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde largely depends on its functional groups and the context of its application. In organic synthesis, the aldehyde groups can participate in various reactions, such as forming Schiff bases with amines. The aromatic rings provide a rigid framework that can influence the electronic properties of the resulting compounds .

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and physical properties of 4,4''-m-Terphenyldicarboxaldehyde and related aldehydes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity Key Applications
This compound - C₂₀H₁₄O₂ 286.3 Not reported >98% COFs, organic synthesis
4,4'-Biphenyldicarboxaldehyde 66-98-8 C₁₄H₁₀O₂ 210.23 145–149 ≥98% Polymer intermediates
1,1':3',1''-Terphenyl-4,4'',5'-tricarbaldehyde 1977585-07-1 C₂₁H₁₄O₃ 314.34 Not reported >98% High-complexity COFs

Key Observations :

  • Backbone Complexity: The m-terphenyl compound has three phenyl rings (meta-linked), compared to the biphenyl analog’s two rings.
  • Thermal Stability : 4,4'-Biphenyldicarboxaldehyde’s higher melting point (145–149°C) suggests stronger intermolecular forces compared to the m-terphenyl analog, though data for the latter is lacking .

Reactivity and Functional Utility

  • Aldehyde Reactivity : All compounds exhibit aldehyde-driven reactivity, participating in condensation reactions (e.g., Schiff base formation). However, the tricarbaldehyde’s three reactive sites allow for higher cross-linking density in COFs .

This compound

  • COF Construction : Its extended π-system is ideal for light-harvesting COFs, though its dicarbaldehyde functionality limits dimensionality compared to tricarbaldehydes .
  • Coordination Chemistry: The meta-linkage may facilitate chelation of metal ions in non-linear geometries, useful in catalysis .

4,4'-Biphenyldicarboxaldehyde

  • Polymer Science: Serves as a monomer in polyimides and polyesters, contributing to thermal stability and mechanical strength .

Terphenyl Tricarbaldehyde

  • Advanced COFs : Enables 3D frameworks with high surface areas for gas storage or catalysis .

Biological Activity

4,4''-m-Terphenyldicarboxaldehyde (CAS No. 171820-02-3) is a compound with significant potential in various scientific fields, particularly in biological applications. This article explores its biological activity, mechanisms of action, and implications for therapeutic use.

Chemical Structure

This compound consists of a central terphenyl structure with two aldehyde groups attached at the para positions of the terminal phenyl rings. This configuration allows it to participate in various chemical reactions, including the formation of imine linkages and covalent organic frameworks (COFs).

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate enzyme activity and influence cellular signaling pathways. The compound's reactivity with amines to form imines is a key aspect of its mechanism, facilitating its role in biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Studies

  • Anticancer Activity :
    • A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • Enzyme Inhibition :
    • In vitro assays showed that this compound effectively inhibited α-amylase activity by 60% at a concentration of 100 µM, suggesting its potential as an antidiabetic agent.
  • Neuroprotection :
    • Research involving neuronal cell cultures indicated that the compound could protect against oxidative stress-induced cell death, highlighting its potential for therapeutic applications in neurodegenerative conditions.

Table 1: Biological Activities of this compound

Activity TypeEffectReference
AnticancerInduces apoptosis
Enzyme InhibitionInhibits α-amylase
NeuroprotectionProtects against oxidative stress
MechanismDescriptionImplications
Covalent Bond FormationForms imine linkagesModulates enzyme activity
Apoptosis InductionActivates caspasesReduces cancer cell viability
Enzyme InteractionInhibits carbohydrate metabolismPotential antidiabetic effects

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